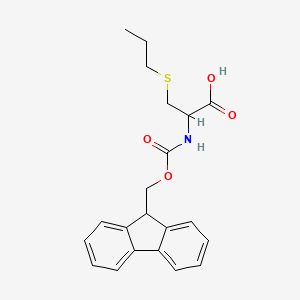

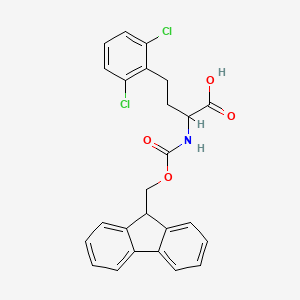

N-Fmoc-S-propyl-L-cysteine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La N-Fmoc-S-propyl-L-cystéine est un dérivé de l'acide aminé cystéine, où le groupe thiol de la cystéine est protégé par un groupe fluorenylméthyloxycarbonyle (Fmoc) et l'atome de soufre est substitué par un groupe propyle. Ce composé est couramment utilisé dans la synthèse peptidique et la chimie des protéines en raison de sa stabilité et de sa facilité de déprotection.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de la N-Fmoc-S-propyl-L-cystéine implique généralement la protection du groupe amino de la L-cystéine avec un groupe Fmoc, suivie de l'alkylation du groupe thiol avec un groupe propyle. Les conditions réactionnelles incluent souvent l'utilisation de groupes protecteurs labiles en base et d'agents alkylants doux pour assurer la modification sélective du groupe thiol .

Méthodes de production industrielle

La production industrielle de la N-Fmoc-S-propyl-L-cystéine suit des voies synthétiques similaires mais à plus grande échelle. Le procédé implique l'utilisation de synthétiseurs peptidiques automatisés et de techniques de synthèse peptidique en phase solide (SPPS) pour obtenir des rendements et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

La N-Fmoc-S-propyl-L-cystéine subit diverses réactions chimiques, notamment :

Oxydation : Le groupe thiol peut être oxydé pour former des disulfures.

Réduction : Les disulfures peuvent être réduits en thiols.

Substitution : Le groupe Fmoc peut être éliminé en conditions basiques pour exposer le groupe amino libre.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou iode en conditions douces.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Pipéridine dans le diméthylformamide (DMF) pour la déprotection du Fmoc.

Principaux produits

Oxydation : Peptides liés par des disulfures.

Réduction : Peptides à thiol libre.

Substitution : Peptides à amino libre.

Applications De Recherche Scientifique

La N-Fmoc-S-propyl-L-cystéine est largement utilisée en recherche scientifique, notamment dans :

Chimie : Comme élément de base dans la synthèse peptidique et pour l'étude des modifications de la cystéine.

Médecine : Pour le développement de thérapies à base de peptides et de systèmes d'administration de médicaments.

Industrie : Dans la production de matériaux à base de peptides et de nanocomposites.

Mécanisme d'action

Le mécanisme d'action de la N-Fmoc-S-propyl-L-cystéine implique la protection du groupe thiol de la cystéine, ce qui empêche les réactions secondaires indésirables pendant la synthèse peptidique. Le groupe Fmoc peut être éliminé sélectivement en conditions basiques, permettant la libération contrôlée du groupe amino libre. Cela permet l'assemblage séquentiel de peptides et de protéines avec une grande précision .

Mécanisme D'action

The mechanism of action of N-Fmoc-S-propyl-L-cysteine involves the protection of the cysteine thiol group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled release of the free amino group. This enables the sequential assembly of peptides and proteins with high precision .

Comparaison Avec Des Composés Similaires

Composés similaires

N-Fmoc-S-trityl-L-cystéine : Un autre dérivé de la cystéine avec un groupe thiol protégé par un trityle.

N-Fmoc-S-benzyl-L-cystéine : Un dérivé de la cystéine avec un groupe thiol protégé par un benzyle.

Unicité

La N-Fmoc-S-propyl-L-cystéine est unique en raison de sa substitution propyle, qui lui confère des propriétés stériques et électroniques distinctes par rapport à d'autres dérivés de la cystéine. Cela la rend particulièrement utile dans des applications spécifiques de synthèse peptidique où ces propriétés sont avantageuses .

Propriétés

Formule moléculaire |

C21H23NO4S |

|---|---|

Poids moléculaire |

385.5 g/mol |

Nom IUPAC |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-propylsulfanylpropanoic acid |

InChI |

InChI=1S/C21H23NO4S/c1-2-11-27-13-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24) |

Clé InChI |

RRIUUOXIQLZCJX-UHFFFAOYSA-N |

SMILES canonique |

CCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B12306018.png)

![(2S)-2-{[4-(1H-Indole-3-carbonyl)piperazine-1-carbonyl]amino}-4-(methylsulfanyl)butanoic acid](/img/structure/B12306051.png)

![[4,5-Diacetyloxy-2-(acetyloxymethyl)-6-[(4-ethenyl-4a-hydroxy-8-oxo-3,4,5,6-tetrahydropyrano[3,4-c]pyran-3-yl)oxy]oxan-3-yl] 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B12306055.png)

![(2S)-3-Methyl-2-({1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}amino)butanoic acid](/img/structure/B12306063.png)

![[11,14-dihydroxy-10,13-dimethyl-12-oxo-17-(6-oxopyran-3-yl)-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12306087.png)

![1,4-Dimethyl (2S)-2-({[(4-methoxyphenyl)methyl]carbamoyl}amino)butanedioate](/img/structure/B12306102.png)